molecular formula C9H14N6O2 B2926816 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 123980-58-5

8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2926816
CAS No.: 123980-58-5
M. Wt: 238.251
InChI Key: HBDZLDQRGGGEFW-UHFFFAOYSA-N
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Description

8-Hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a hydrazinyl group at position 8, an isopropyl substituent at position 7, and a methyl group at position 3.

Properties

IUPAC Name

8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2/c1-4(2)15-5-6(11-8(15)13-10)14(3)9(17)12-7(5)16/h4H,10H2,1-3H3,(H,11,13)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZLDQRGGGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NN)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative with the molecular formula C9H14N6O2C_9H_{14}N_6O_2 and a molecular weight of approximately 238.25 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its hydrazinyl and isopropyl substituents, which may contribute to its pharmacological properties.

  • Molecular Formula : C9H14N6O2C_9H_{14}N_6O_2
  • Molecular Weight : 238.25 g/mol
  • IUPAC Name : 8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione
  • Canonical SMILES : CC(C)N1C2=C(N=C1NN)N(C(=O)NC2=O)C

Biological Activity Overview

The biological activity of 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been investigated primarily in the context of its anticancer properties. Research indicates that purine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have shown that purine derivatives, including this compound, can inhibit the growth of cancer cells. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF7Not specifiedCell cycle arrest
HepG2Not specifiedApoptosis induction
NCI-H460Not specifiedTopoisomerase inhibition

While specific IC50 values for 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione were not detailed in the search results, related compounds in the purine family have demonstrated promising anticancer activities with varying mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study highlighted the cytotoxic potential of various purine derivatives against cancer cell lines such as MCF7 and HepG2. The derivatives exhibited IC50 values ranging from low micromolar concentrations, indicating their effectiveness in inhibiting cell proliferation .
  • Mechanistic Insights :
    • Research into similar compounds has suggested that these purines may act through multiple pathways including inhibition of key enzymes involved in DNA replication and repair processes. For instance, some derivatives have been shown to inhibit topoisomerases which are crucial for DNA unwinding during replication .
  • Structure-Activity Relationship (SAR) :
    • The structural modifications on the purine ring significantly influence biological activity. The presence of hydrazinyl and isopropyl groups has been associated with enhanced interaction with biological targets compared to simpler purine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the compound 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione and its applications:

Basic Information

  • It is a research compound with the molecular formula C9H14N6O2C_9H_{14}N_6O_2 and a molecular weight of 238.251.
  • The IUPAC name is 8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione.
  • Purity is generally around 95%.

Potential Applications

While the search results do not provide specific applications or case studies for 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, they do point to research involving similar compounds:

  • Heterocyclic Amine Carcinogens: Research has been done on heterocyclic amines (HCAs) and their role in mutagenicity and carcinogenicity . Creatine and/or creatinine may be precursors to carcinogenic heterocyclic amines . Examples of HCAs studied include PhIP, 8-MeIQx, IFP and 4,8-DiMeIQx .
  • Anti-proliferative Activity: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been evaluated for in vitro anti-proliferative activity against breast cancer and hepatocellular carcinoma .
    Acyclic Nucleoside Analogs: Triazolo pyrazolo pyridine derivatives have been utilized for the preparation of a series of acyclic nucleoside analogs via reaction with acyclic oxygenated halides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The purine-dione core (positions 1–7) is conserved across analogs, but substituent variations at positions 3, 7, and 8 dictate functional differences. Key structural comparisons include:

Compound Name/ID Substituents (Position) Key Structural Differences Biological Activity
3,7-Dimethyl-1H-purine-2,6-dione 3-CH3, 7-CH3 Lacks hydrazinyl/isopropyl groups High 5-HT6/D2 receptor affinity (Ki: 14 nM–1 µM)
TC227 8-hydrazinyl, 7-(2-hydroxy-3-phenoxypropyl), 3-CH3 Hydrazinyl + phenoxypropyl vs. isopropyl Trypanothione synthetase inhibition (IC50: ~1 µM)
Compound 15 8-phenyl, 7-benzyl, 3-CH3 Aromatic substituents at 7 and 8 Structural data only (NMR, elemental analysis)
1,3,7-Trimethylpurine-2,6-dione 1-CH3, 3-CH3, 7-CH3 Additional methyl at position 1 Not specified (base structure for caffeine analogs)

Key Research Findings

  • Substituent Position Matters: Methyl groups at positions 3 and 7 optimize receptor binding , while bulky substituents at position 7 (e.g., isopropyl, phenoxypropyl) may sterically hinder interactions with certain targets .
  • Hydrazinyl’s Role: The hydrazinyl group in 8-substituted analogs enables covalent or strong hydrogen-bond interactions, as seen in TC227’s enzyme inhibition , contrasting with non-hydrazinyl derivatives’ receptor-focused activity .

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